molecular formula C6F4I2 B1294554 1,2-Diiodotetrafluorobenzene CAS No. 2708-97-6

1,2-Diiodotetrafluorobenzene

Cat. No.: B1294554
CAS No.: 2708-97-6
M. Wt: 401.87 g/mol
InChI Key: JQBYIZAYQMMVTO-UHFFFAOYSA-N
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Description

1,2-Diiodotetrafluorobenzene is an organofluorine compound with the molecular formula C6F4I2. It is characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1,2-Diiodotetrafluorobenzene plays a significant role in biochemical reactions, particularly in the formation of co-crystals with other molecules. For instance, it forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl, resulting in a 2:2 cyclic tetramer. This interaction is facilitated by the presence of iodine atoms, which can engage in halogen bonding with other molecules . The compound’s ability to form stable co-crystals makes it valuable in studying molecular interactions and designing new materials.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its interactions with cellular components can influence cell function. For example, the compound’s ability to form co-crystals may affect cell signaling pathways and gene expression by altering the local molecular environment. Additionally, the presence of fluorine atoms can impact cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through halogen bonding interactions. The iodine atoms in the compound can form halogen bonds with electron-rich sites on biomolecules, leading to changes in their structure and function. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound’s fluorine atoms can participate in hydrogen bonding, further influencing molecular interactions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its interactions with other molecules can lead to gradual degradation. Long-term studies have shown that the compound can maintain its activity for extended periods, making it suitable for in vitro and in vivo experiments . Its stability may be affected by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, it may cause adverse effects, including toxicity and disruption of cellular functions. Studies have shown that the compound’s threshold effects depend on the specific animal model used and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body . The presence of fluorine atoms can also influence the metabolic flux and levels of metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments. Additionally, its interactions with binding proteins can affect its localization and accumulation within tissues . These properties are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interactions with mitochondrial proteins can lead to its accumulation in mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical effects and potential therapeutic uses.

Preparation Methods

1,2-Diiodotetrafluorobenzene can be synthesized through a multi-step reaction process. One common method involves the following steps:

Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1,2-Diiodotetrafluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methyl lithium and nitroxide compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diiodotetrafluorobenzene has several scientific research applications, including:

Comparison with Similar Compounds

1,2-Diiodotetrafluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of iodine and fluorine atoms, which imparts specific reactivity and stability to the compound.

Properties

IUPAC Name

1,2,3,4-tetrafluoro-5,6-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBYIZAYQMMVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181552
Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Molecular Weight

401.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2708-97-6
Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 2708-97-6
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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